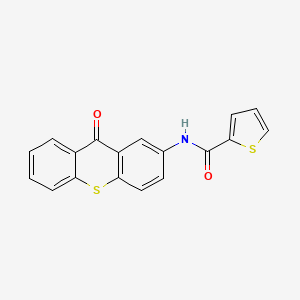

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide , also known as TXAM , is a chemical compound with an intriguing molecular structure. It combines a thioxanthene moiety with a thiophene carboxamide group. The compound exhibits interesting photophysical and photochemical properties, making it a subject of scientific investigation .

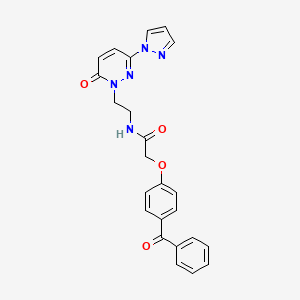

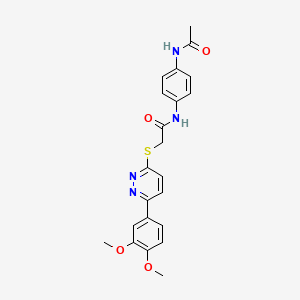

Molecular Structure Analysis

The molecular structure of TXAM consists of a fused thioxanthene ring system (9-oxo-9H-thioxanthen-2-yl) linked to a thiophene carboxamide group. The arrangement of atoms and functional groups significantly influences its properties, including its photoinitiating capabilities .

Chemical Reactions Analysis

Furthermore, when combined with an iodonium salt (Iod), TXAM enables deep-layer photopolymerization, leading to photo-cured interpenetrating network (IPN) materials .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Multifunctional Photoinitiator for Photopolymerization

This compound has been studied as a multifunctional photoinitiator for photopolymerization . It can initiate free radical polymerization, cationic polymerization, and mixed polymerization under LED exposure . When combined with iodonium salt (Iod), it can initiate deep photopolymerization to obtain photocured IPN materials .

Photosensitizer for Photopolymerization

It has been used as a photosensitizer in photopolymerization processes . The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm .

Photoredox Catalyst for Photopolymerization

The compound has been proposed as a strongly reducing metal-free photoredox catalyst in organocatalyzed atom transfer radical polymerization (ATRP) . Thioxanthone derivatives (with alkyl halide) efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source .

Application in 3D Printing

The performance of the studied compounds in 3D printing applications was also examined . The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes .

Water-Soluble Polymer for Dual Curing

A novel water-soluble polymer (photoinitiator) has been designed for the effective dual curing of acrylate and methacrylate mixtures . It was synthesized by the aza-Michael addition reaction of poly(amidoamine) with N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXAM) .

6. Photophysical/Photochemical, Kinetic, and Migration Stability Study The photophysical/photochemical, kinetic, and migration stability of N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXNBA) were studied . This compound was designed and synthesized as a single-component polymerizable photoinitiator (PI) .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSBNBCCZPKIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2966350.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)